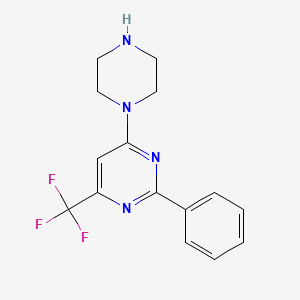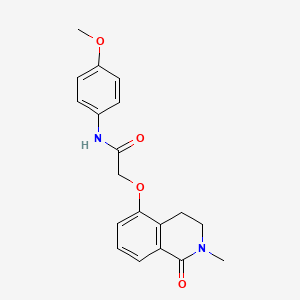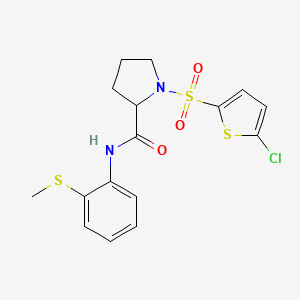
2-fluoro-N-(2-(3-(thiophen-2-ylmethyl)ureido)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Spectroscopic Properties
The synthesis of acylthioureas with substituted phenyl groups, including those with fluorine, bromide, or iodine atoms, has demonstrated potential in developing novel antimicrobial agents with antibiofilm properties. These compounds, characterized by elemental analysis, IR, and NMR spectroscopy, have shown significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth capabilities (Limban, Marutescu, & Chifiriuc, 2011).
Antimicrobial Activity
Research into fluorine-substituted compounds, including benzamides, has revealed their potent antimicrobial activity. The antimicrobial activity evaluation of fluorinated derivatives, such as 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), against fungi and Gram-positive microorganisms, highlights the structure-activity relationships crucial for developing new antimicrobial agents (Carmellino et al., 1994).
Crystallographic Studies
The study of disorder-induced concomitant polymorphism in fluorinated benzamides, such as 3-fluoro-N-(3-fluorophenyl)benzamide, provides insight into the molecular conformations and interactions within crystal structures. These studies are fundamental in understanding the polymorphic behavior and its implications for material science and pharmaceutical formulation (Chopra & Row, 2008).
Pharmaceutical Applications
The development of fluorine-18 labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) exemplifies the intersection of organic chemistry and medical imaging. This research is pivotal for advancing diagnostic methods and understanding tumor biology (Tu et al., 2007).
特性
IUPAC Name |
2-fluoro-N-[2-(thiophen-2-ylmethylcarbamoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-8-2-1-7-14(15)18(24)22-16-9-3-4-10-17(16)23-19(25)21-12-13-6-5-11-26-13/h1-11H,12H2,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDFUWMGSSWDFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NCC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2669410.png)
![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)hexanoic acid](/img/structure/B2669411.png)
![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2669412.png)
![6-Cyclopropyl-3-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2669413.png)

![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2669417.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2669418.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2669425.png)
![5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B2669427.png)
![4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2669428.png)
